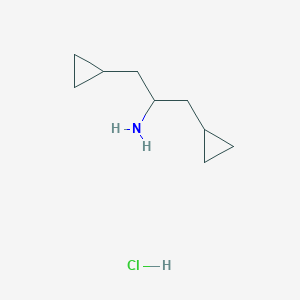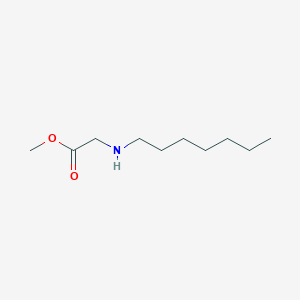
Methyl heptylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Methyl heptylglycinate is a chemical compound with the molecular formula C₇H₁₅NO₂. It is an ester derivative of glycine.
- The compound is a colorless to pale yellow liquid that is soluble in common organic solvents such as chloroform, acetone, and ethyl acetate. its solubility in water is relatively poor.
- This compound is used in various applications, including organic synthesis, pharmaceuticals, and insecticides.
Méthodes De Préparation
- There are several synthetic routes to prepare methyl heptylglycinate:
- One method involves reacting glycine with methanol in the presence of concentrated sulfuric acid. The reaction temperature is controlled around 80-85°C. The resulting methyl glycinate hydrochloride can then be crystallized and isolated.
- Another approach uses dry hydrogen chloride gas in anhydrous ethanol. Glycine is added to the solution, and the esterification reaction occurs. The product is then cooled, crystallized, and filtered to obtain methyl glycinate hydrochloride.
- Industrial production methods may vary, but these synthetic routes provide a foundation for its preparation.
Analyse Des Réactions Chimiques
- Methyl heptylglycinate can undergo various reactions:
- Ester hydrolysis: It can be hydrolyzed back to glycine and methanol.
- Acid-base reactions: It forms salts with acids, such as methyl glycinate hydrochloride.
- Other reactions: Oxidation, reduction, and substitution reactions are possible, but specific examples would depend on the reaction conditions.
- Common reagents include acids, bases, and oxidizing or reducing agents. The major products depend on the specific reaction type.
Applications De Recherche Scientifique
- Methyl heptylglycinate has diverse applications:
Organic Synthesis: It serves as an intermediate in the synthesis of other compounds.
Pharmaceutical Industry: Used in the preparation of drugs and pharmaceutical intermediates.
Insecticides: It plays a role in the production of insecticides and acaricides.
Mécanisme D'action
- The exact mechanism by which methyl heptylglycinate exerts its effects depends on its specific application.
- In pharmaceutical research, it may interact with molecular targets or pathways related to specific diseases or conditions. Further studies are needed to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
- Methyl heptylglycinate is unique due to its seven-carbon alkyl chain attached to the glycine moiety.
- Similar compounds include other glycine esters, such as methyl glycinate (shorter alkyl chains) and ethyl glycinate (ethyl ester of glycine).
Propriétés
Formule moléculaire |
C10H21NO2 |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
methyl 2-(heptylamino)acetate |
InChI |
InChI=1S/C10H21NO2/c1-3-4-5-6-7-8-11-9-10(12)13-2/h11H,3-9H2,1-2H3 |
Clé InChI |
PACJTEBUEVKJRC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCNCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13515683.png)
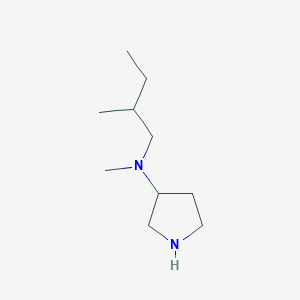
aminehydrochloride](/img/structure/B13515689.png)

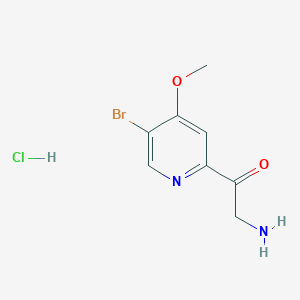
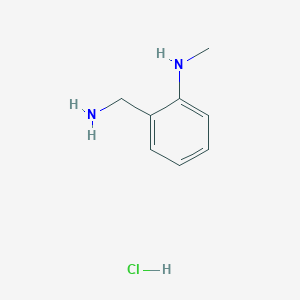
![2-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13515711.png)
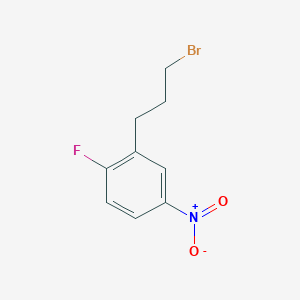
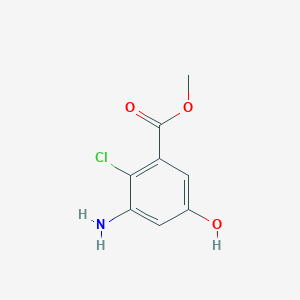
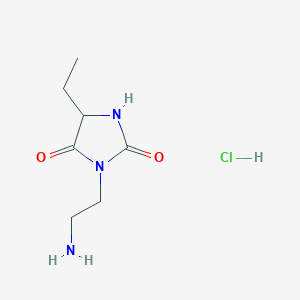
![rac-2-[(3R,4R)-4-methyl-1-(propane-1-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13515732.png)
![Tert-butyl4-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13515739.png)
![2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine](/img/structure/B13515748.png)
